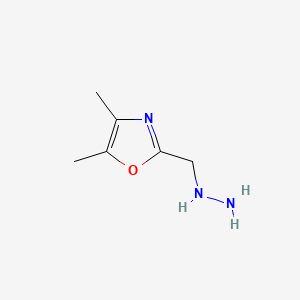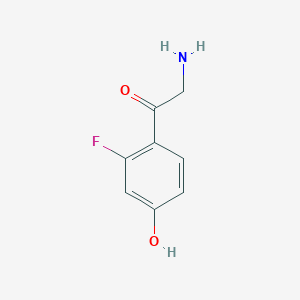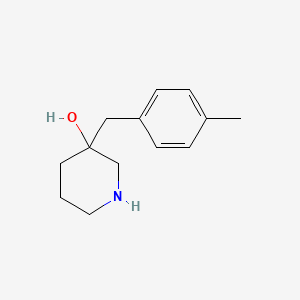
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluorophenyl group and a methoxymethyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-fluorobenzaldehyde with (S)-proline in the presence of a suitable catalyst and solvent.
Introduction of Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a drug candidate.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets in biological systems. The fluorophenyl group and methoxymethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- (2S,5R)-2-(4-chlorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
- (2S,5R)-2-(4-bromophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
- (2S,5R)-2-(4-methylphenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
Uniqueness
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
特性
分子式 |
C12H17ClFNO |
|---|---|
分子量 |
245.72 g/mol |
IUPAC名 |
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-8-11-6-7-12(14-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H/t11-,12+;/m1./s1 |
InChIキー |
WMEOZUGYDRRIQS-LYCTWNKOSA-N |
異性体SMILES |
COC[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F.Cl |
正規SMILES |
COCC1CCC(N1)C2=CC=C(C=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


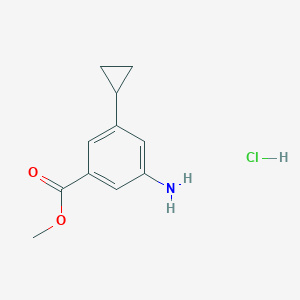
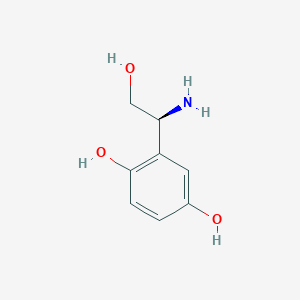
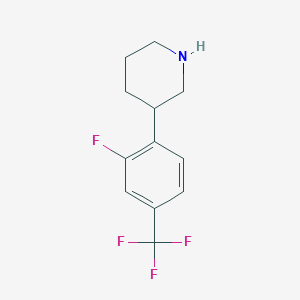

![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
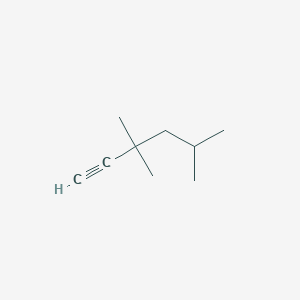
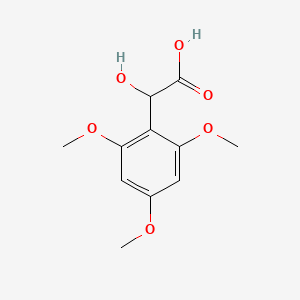
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
